molecular formula C7H8F2N2O B13331677 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13331677
M. Wt: 174.15 g/mol
InChI Key: JQDCFDXWAZPKGX-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes an amino group, a difluoroethyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoroethylamine with a suitable pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one has a unique dihydropyridinone ring structure, which may confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

3-amino-1-(2,2-difluoroethyl)pyridin-4-one

InChI

InChI=1S/C7H8F2N2O/c8-7(9)4-11-2-1-6(12)5(10)3-11/h1-3,7H,4,10H2

InChI Key

JQDCFDXWAZPKGX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CC(F)F

Origin of Product

United States

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